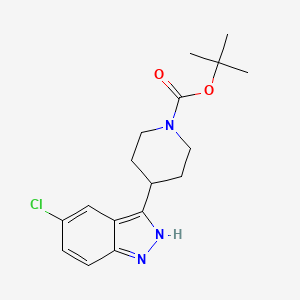

tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H22ClN3O2 . It has a molecular weight of 335.83 . This compound is used in scientific research and its unique structure allows for diverse applications, including drug discovery and catalysis.

Molecular Structure Analysis

The molecular structure of “tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The InChI code for the compound is 1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) .Applications De Recherche Scientifique

Pharmacological Activity of Similar Compounds :Compounds structurally related to tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate have been studied for various pharmacological activities. For example, YM348, a compound with a structure involving a 1H-furo[2,3-g]indazol moiety, exhibited a high affinity for cloned human 5-HT(2C) receptors and demonstrated notable pharmacological effects including inducing penile erections and hypolocomotion in rats, acting as a potent and orally active 5-HT(2C) receptor agonist (Kimura et al., 2004). This signifies the potential of indazole-containing compounds in targeting serotonin receptors, indicating a pathway for investigating the effects of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate in similar domains.

Synthesis and Structure-Activity Relationship :The synthesis of compounds with a structure incorporating elements such as a benzoxazine and piperidin moiety, akin to tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate, has been explored. For instance, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were prepared and evaluated for antihypertensive activity (Clark et al., 1983). Such studies are valuable for understanding the biological activities of different structural variants and could be crucial for assessing the potential therapeutic applications of tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Orientations Futures

Indazole-containing derivatives like “tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate” represent one of the most important heterocycles in drug molecules . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely continue to explore the synthesis and potential applications of these compounds in the field of medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBFBODVZGLTNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678106 |

Source

|

| Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate | |

CAS RN |

1198284-74-0 |

Source

|

| Record name | tert-Butyl 4-(5-chloro-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)

![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)

![5-Bromo-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598696.png)

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)